molecular formula C18H26O3 B063718 6-(4-Hexylphenyl)-6-oxohexanoic acid CAS No. 178686-77-6

6-(4-Hexylphenyl)-6-oxohexanoic acid

Cat. No. B063718
Key on ui cas rn: 178686-77-6
M. Wt: 290.4 g/mol
InChI Key: HBVPJPCDSQNIBL-UHFFFAOYSA-N
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Patent
US05504244

Procedure details

Adipic acid monomethyl ester (50 g; 0.31 mole) is converted to the acid chloride with thionyl chloride (50 g) by the manner described in Example 1. This product is reacted with hexylbenzene (100 g) and aluminum chloride (62.4 g; 0.47 mole) and the product isolated in a manner analogous to that described in Example 1. The crude product is heated under reflux in ethanol (234 ml) and 2N sodium hydroxide (234 ml) for 4 hours. The reaction mixture is then processed as described in Example 1. The product is recrystallized from aqueous ethanol to give 5-(4-n-hexylbenzoyl)pentanoic acid as colorless crystals (22.5 g), m.p. 77°-79° C.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
62.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
234 mL
Type
reactant
Reaction Step Six
Quantity
234 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:11])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].S(Cl)(Cl)=O.[CH2:16]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+]>C(O)C>[CH2:16]([C:22]1[CH:23]=[CH:24][C:25]([C:3]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[O:11])=[CH:26][CH:27]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(CCCCC(=O)O)=O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCC)C1=CC=CC=C1
Name
Quantity
62.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
234 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
234 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated in a manner analogous to
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(C(=O)CCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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